![molecular formula C15H21N5O2 B2706292 2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-39-5](/img/structure/B2706292.png)
2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a natural stimulant that is commonly consumed in beverages such as coffee, tea, and energy drinks. Caffeine is the most widely used psychoactive substance in the world, and its effects on the human body have been extensively studied.
Scientific Research Applications
Antibacterial and Antifungal Activity: Imidazole derivatives have demonstrated antibacterial and antifungal effects. Researchers have explored their potential as agents against microbial infections. For instance, certain imidazole-containing drugs, such as metronidazole and ornidazole, exhibit bactericidal properties and are commonly used in clinical practice .
Antitumor and Anticancer Properties: Studies have investigated imidazole-based compounds for their antitumor and anticancer activities. These compounds may interfere with cancer cell growth, apoptosis pathways, and angiogenesis. Further research is ongoing to harness their potential in cancer therapy.
Anti-Inflammatory Effects: Imidazole derivatives have shown anti-inflammatory effects by modulating cytokines, enzymes, and immune responses. These properties make them interesting candidates for managing inflammatory conditions.
Antiviral Potential: Certain imidazole-containing drugs, like enviroxime and megazol, exhibit antiviral activity. Researchers continue to explore their efficacy against viral infections.
Antioxidant Properties: Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals contributes to their potential health benefits.
Antidiabetic Effects: Some imidazole compounds have been investigated for their role in managing diabetes. They may influence glucose metabolism and insulin signaling pathways.
Anti-amoebic and Antihelmintic Activities: Imidazole derivatives have been studied for their effects against parasitic infections. They may target protozoa and helminths, providing a basis for developing new anthelmintic drugs.
Synthetic Routes
Various synthetic methods exist for preparing imidazole derivatives. Researchers employ diverse strategies, including Pd-catalyzed amide coupling reactions and other innovative approaches . These synthetic routes enable the creation of novel compounds with tailored properties.
properties
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-7-18-13(21)11-12(17(6)15(18)22)16-14-19(8(2)3)9(4)10(5)20(11)14/h8H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNFNEGXBRYQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

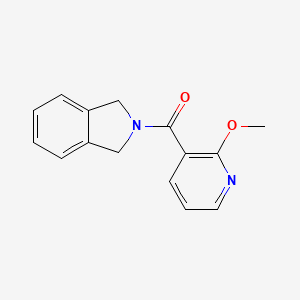
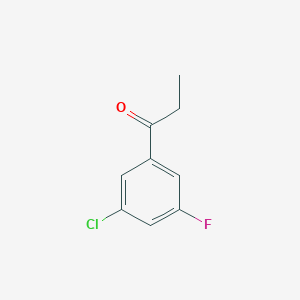
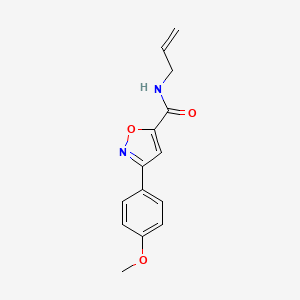
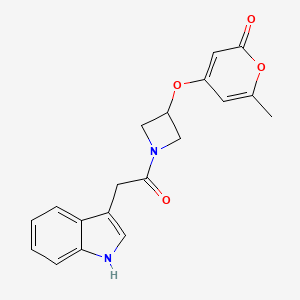
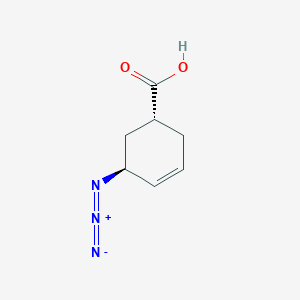
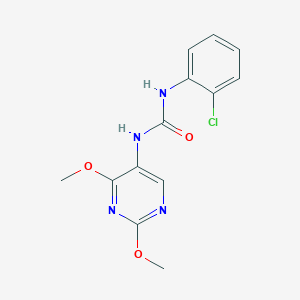
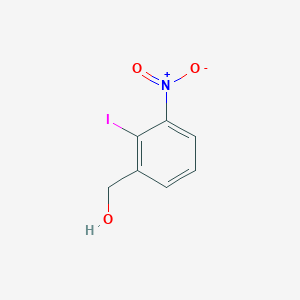
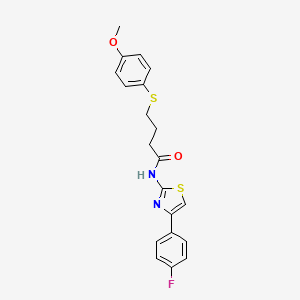
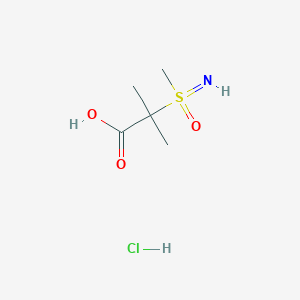
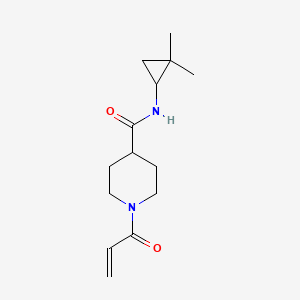
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2706227.png)
![Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2706229.png)
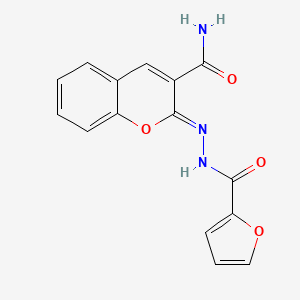
![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)